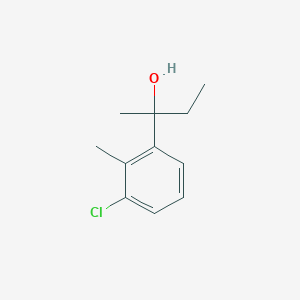

2-(3-Chloro-2-methylphenyl)-2-butanol

Description

2-(3-Chloro-2-methylphenyl)-2-butanol is a chlorinated aromatic secondary alcohol characterized by a 2-butanol backbone substituted with a 3-chloro-2-methylphenyl group. Chlorinated aromatic alcohols are often intermediates in synthesizing bioactive molecules, leveraging their reactivity for further functionalization .

Properties

IUPAC Name |

2-(3-chloro-2-methylphenyl)butan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO/c1-4-11(3,13)9-6-5-7-10(12)8(9)2/h5-7,13H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSQNKOIBYRFNCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C1=C(C(=CC=C1)Cl)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401259511 | |

| Record name | 3-Chloro-α-ethyl-α,2-dimethylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401259511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127450-90-2 | |

| Record name | 3-Chloro-α-ethyl-α,2-dimethylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127450-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-α-ethyl-α,2-dimethylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401259511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-2-methylphenyl)-2-butanol typically involves the reaction of 3-chloro-2-methylbenzaldehyde with a suitable Grignard reagent, such as ethylmagnesium bromide, followed by hydrolysis. The reaction conditions generally include:

Solvent: Anhydrous ether or tetrahydrofuran (THF)

Temperature: Low temperatures, often around 0°C to room temperature

Reagents: 3-chloro-2-methylbenzaldehyde, ethylmagnesium bromide, water for hydrolysis

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-2-methylphenyl)-2-butanol can undergo various chemical reactions, including:

Oxidation: Conversion to the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: Reduction of the hydroxyl group to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions where the chloro group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water

Reduction: Lithium aluminum hydride in anhydrous ether

Substitution: Sodium amide in liquid ammonia, thiourea in ethanol

Major Products

Oxidation: 2-(3-Chloro-2-methylphenyl)-2-butanone

Reduction: 2-(3-Chloro-2-methylphenyl)butane

Substitution: 2-(3-Amino-2-methylphenyl)-2-butanol, 2-(3-Mercapto-2-methylphenyl)-2-butanol

Scientific Research Applications

2-(3-Chloro-2-methylphenyl)-2-butanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-2-methylphenyl)-2-butanol involves its interaction with specific molecular targets. The chloro and hydroxyl groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

The following structurally related compounds are analyzed for comparative insights:

Structural and Functional Group Comparisons

2-(3-Chlorophenyl)-2-hydroxybutanoic acid

- Molecular Formula : C₁₀H₁₁ClO₃ (vs. C₁₁H₁₅ClO for the target compound)

- Functional Group : Carboxylic acid (vs. secondary alcohol).

- Key Differences : The carboxylic acid group enhances polarity and water solubility, making it more amenable to salt formation or esterification. The aromatic substitution pattern (3-chlorophenyl vs. 3-chloro-2-methylphenyl) also impacts steric effects and electronic properties .

3-Chloro-2-methylpropene

- Molecular Formula : C₄H₇Cl

- Functional Group : Chlorinated alkene.

- Key Differences : As an unsaturated hydrocarbon, 3-chloro-2-methylpropene exhibits higher reactivity in addition reactions (e.g., polymerization or nucleophilic substitution) compared to the alcohol group in the target compound. Its volatility and lower molecular weight (90.55 g/mol) suggest distinct physical properties .

2-Methyl-3-pentanol

- Molecular Formula : C₆H₁₄O

- Functional Group : Branched aliphatic secondary alcohol.

- Key Differences: The absence of an aromatic ring reduces hydrophobicity, leading to higher water solubility. Aliphatic alcohols like 2-methyl-3-pentanol typically have lower boiling points than aromatic analogs due to weaker intermolecular forces .

3,4-Dichloro-2-methylphenol

- Molecular Formula : C₇H₆Cl₂O

- Functional Group: Phenol.

- Key Differences: The phenolic -OH group is more acidic (pKa ~8-10) than the alcoholic -OH (pKa ~16-18), enabling deprotonation under milder conditions. The additional chlorine substituent (3,4-dichloro vs. 3-chloro) may increase environmental persistence and toxicity .

Physical and Chemical Properties (Table 1)

Chromatographic Behavior and Enantiomeric Separation

Secondary alkanols like 2-butanol and 3-hexanol have been resolved via HPLC on chiral stationary phases (e.g., YMCA-K03 columns), with resolution efficiency depending on carbon chain length and substituent bulkiness . For example:

- 2-butanol: Baseline separation achieved at ambient temperature.

- 4-octanol: Partial resolution due to increased chain length.

- 5-decanol: No resolution under similar conditions.

The bulky 3-chloro-2-methylphenyl group in the target compound may impede enantiomeric resolution unless optimized conditions (e.g., low-temperature chromatography or modified mobile phases) are employed.

Environmental and Regulatory Considerations

The methyl group in the target compound may slightly enhance biodegradability compared to fully chlorinated analogs, though experimental data are lacking.

Biological Activity

2-(3-Chloro-2-methylphenyl)-2-butanol is an organic compound with a notable structure that includes a chloro-substituted phenyl ring and a butanol moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory effects. This article provides a detailed examination of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical formula for 2-(3-Chloro-2-methylphenyl)-2-butanol is C10H13ClO, with a molecular weight of 188.66 g/mol. The synthesis typically involves the Friedel-Crafts alkylation reaction, where 3-chloro-2-methylphenyl derivatives are reacted with butanol in the presence of a Lewis acid catalyst, such as aluminum chloride. This method allows for the controlled formation of the secondary alcohol group attached to the carbon atom bonded to the chloro-substituted phenyl group.

Antimicrobial Properties

Research indicates that 2-(3-Chloro-2-methylphenyl)-2-butanol exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For example, a study involving Staphylococcus aureus demonstrated that this compound has a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting moderate antibacterial potency.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. A study using lipopolysaccharide (LPS)-stimulated macrophages revealed that 2-(3-Chloro-2-methylphenyl)-2-butanol significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. The effective concentration (EC50) for these effects was determined to be around 25 µM.

The biological activity of 2-(3-Chloro-2-methylphenyl)-2-butanol is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of chloro and hydroxyl groups enhances its binding affinity to enzymes and receptors involved in inflammatory pathways and microbial resistance mechanisms.

Interaction with Biomolecules

The compound's mechanism involves inhibition of key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response. By inhibiting these enzymes, 2-(3-Chloro-2-methylphenyl)-2-butanol reduces the synthesis of inflammatory mediators.

Study on Antimicrobial Activity

A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of 2-(3-Chloro-2-methylphenyl)-2-butanol. The results indicated that modifications at the para position of the phenyl ring could enhance antibacterial activity. The most potent derivative showed an MIC value of 16 µg/mL against E. coli.

Anti-inflammatory Research

Another investigation focused on the anti-inflammatory properties of this compound in a murine model of acute inflammation. Mice treated with 50 mg/kg of 2-(3-Chloro-2-methylphenyl)-2-butanol exhibited a significant reduction in paw edema compared to control groups, demonstrating its potential as an anti-inflammatory agent.

Data Tables

| Activity | Tested Concentration | Observed Effect |

|---|---|---|

| Antimicrobial (MIC) | 32 µg/mL (Staphylococcus aureus) | Moderate antibacterial potency |

| Anti-inflammatory (EC50) | 25 µM | Reduced TNF-α and IL-6 production |

| In vivo anti-inflammatory | 50 mg/kg | Significant reduction in paw edema |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.